Dehydro Desloratadine

概要

説明

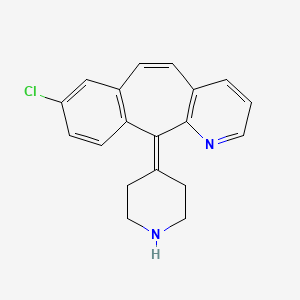

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridineb is an impurity of Desloratadine. It was used to validate a stability-indicating ultra-performance liquid chromatography (UPLC) method for Desloratadine and its impurities in pharma

作用機序

Target of Action

The primary target of Dehydro Desloratadine is the histamine H1 receptor . Histamine is a chemical that causes many of the signs that are part of allergic reactions, such as the swelling of tissues .

Mode of Action

This compound acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms of allergies .

Biochemical Pathways

The interaction of this compound with the H1 receptor affects various biochemical pathways. It modulates the allergic response, which involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses .

Result of Action

The result of this compound’s action is the alleviation of allergy symptoms. By blocking the action of histamine, it provides relief from symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .

生化学分析

Biochemical Properties

Dehydro Desloratadine interacts with the histamine H1 receptor, preventing the binding of histamine and inhibiting many of histamine’s adverse effects . It is characterized by its physico-chemical properties, which have been fully characterized using analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to induce apoptosis and autophagy in human glioblastoma cell lines . It also decreases cell viability by increasing intracellular reactive oxygen species and caspase activity . Furthermore, it has been shown to reduce the expression of the main autophagy repressor mTOR and its upstream activator Akt .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a potent and selective antagonist of the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms associated with allergies .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to persist over a 24-hour dosing period . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine . It has a rapid onset of action, with effects observed as soon as 30 minutes after administration in a controlled allergen exposure model .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, studies on Desloratadine have shown that it has a predictable pharmacokinetic profile when administered with food and common medications . In animal studies, lethality was observed at or above doses of 250 mg/kg in rats and of 353 mg/kg in mice .

Metabolic Pathways

The formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine, involves three sequential reactions, namely N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation .

Transport and Distribution

Desloratadine is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . Approximately 87% of a 14C-Desloratadine dose was equally recovered in urine and feces as metabolic products .

Subcellular Localization

Given that Desloratadine does not readily enter the central nervous system , it can be inferred that this compound may also have limited penetration into certain subcellular compartments

生物活性

Dehydro desloratadine is an active metabolite of desloratadine, a second-generation antihistamine. This compound exhibits various biological activities, particularly in the context of allergic responses and viral infections. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in treating allergic conditions, and potential antiviral properties.

This compound functions primarily as a selective antagonist for the H1 histamine receptor. Its mechanism involves:

- Blocking Histamine Effects : By inhibiting H1 receptors, it prevents the physiological effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for allergy symptoms.

- Antiviral Properties : Recent studies have indicated that desloratadine can inhibit SARS-CoV-2 infection by blocking the virus's entry into cells. It acts at an early stage in the viral lifecycle, specifically targeting the endosomal pathway used by the virus to enter host cells .

Efficacy in Allergic Conditions

Numerous clinical trials have assessed the efficacy of desloratadine in treating allergic rhinitis and urticaria. Key findings include:

- Rapid Symptom Relief : In a study involving patients with perennial allergic rhinitis, desloratadine demonstrated significant symptom relief within hours of administration, with sustained effects over four weeks .

- Comparison with Other Antihistamines : Desloratadine has been shown to be more potent than loratadine, with a 50-fold increase in vitro potency and a 10-fold increase in vivo potency .

Antiviral Activity

The antiviral activity of this compound has garnered attention due to its potential application in treating viral infections:

- Inhibition of SARS-CoV-2 : In vitro studies revealed that desloratadine significantly reduces SARS-CoV-2 RNA production in infected cells. The compound exhibited an effective concentration (EC50) of approximately 0.7 µM and was not cytotoxic at therapeutic levels .

- Broad-Spectrum Antiviral Effects : Beyond SARS-CoV-2, desloratadine also showed effectiveness against other coronaviruses, indicating a potential common mechanism of action against this viral family .

Case Studies and Clinical Evidence

- Fixed Drug Eruption Case : A case report documented a patient who developed recurrent fixed drug eruptions linked to desloratadine use. Histological examination confirmed interface dermatitis consistent with drug-induced reactions .

- Efficacy in Allergic Rhinitis : In a multicenter study involving 676 patients, desloratadine significantly reduced symptoms associated with perennial allergic rhinitis compared to placebo. The study highlighted its safety profile and lack of sedative effects even at higher doses .

Summary Table of Biological Activities

科学的研究の応用

Antihistaminic Properties

Dehydro Desloratadine is primarily recognized for its efficacy as an antihistamine. It functions by blocking H1 receptors, which are responsible for allergic symptoms. Clinical studies have demonstrated its effectiveness in treating allergic rhinitis and chronic urticaria, showing significant improvement in patient-reported outcomes compared to placebo .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Research indicates that it may play a role in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Specifically, it has been shown to protect neuronal cells from damage and promote the clearance of amyloid-beta plaques, which are implicated in Alzheimer’s pathology .

Case Study: Neuroprotection in Alzheimer's Disease

- Objective: To evaluate the protective effects of this compound on neuronal cells.

- Methodology: In vitro experiments using SH-SY5Y neuronal cells exposed to Streptozotocin (STZ) were conducted.

- Results: this compound significantly reduced cell damage and promoted amyloid-beta clearance, suggesting potential therapeutic applications in Alzheimer’s disease management .

Renal Protection

This compound has also been investigated for its protective effects against ischemia-reperfusion injury in renal tissues. Experimental studies suggest that it may mitigate oxidative stress and improve renal function post-injury.

Case Study: Renal Ischemia-Reperfusion Injury

- Objective: To assess the protective effects of this compound on renal tissues.

- Methodology: Animal models subjected to ischemia-reperfusion injury were treated with this compound.

- Results: The treatment group exhibited reduced markers of renal injury and improved functional recovery compared to controls, indicating its potential use in renal protection strategies .

Potential Role in Epilepsy Treatment

Emerging research suggests that this compound may be beneficial in epilepsy management. The use of zebrafish models has allowed researchers to explore its effects on seizure activity and neurodevelopment.

Case Study: Zebrafish Model for Epilepsy

- Objective: To evaluate the effects of this compound on seizure activity.

- Methodology: Zebrafish were exposed to various concentrations of this compound while monitoring seizure frequency and duration.

- Results: Preliminary findings indicate a reduction in seizure activity, warranting further investigation into its mechanism and therapeutic potential .

Summary Table of Applications

特性

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQPELJDBELOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150762 | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-20-8 | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117811-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。